molecular formula C10H12N4O5 B1144208 1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 16220-07-8

1-beta-d-Ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one

货号: B1144208
CAS 编号: 16220-07-8
分子量: 268.23 g/mol
InChI 键: KFQUAMTWOJHPEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allopurinol riboside is a nucleoside analogue that is allopurinol with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a metabolite. It is functionally related to an allopurinol.
Allopurinol riboside is a nucleoside analogue of [allopurinol] with a beta-D-ribofuranosyl moiety at the 1-position.
Allopurinol riboside has been reported in Trypanosoma brucei with data available.

属性

CAS 编号

16220-07-8

分子式

C10H12N4O5

分子量

268.23 g/mol

IUPAC 名称

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)10(19-5)14-8-4(1-13-14)9(18)12-3-11-8/h1,3,5-7,10,15-17H,2H2,(H,11,12,18)

InChI 键

KFQUAMTWOJHPEJ-UHFFFAOYSA-N

手性 SMILES

C1=NN(C2=C1C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

规范 SMILES

C1=NN(C2=C1C(=O)NC=N2)C3C(C(C(O3)CO)O)O

物理描述

Solid

产品来源

United States

作用机制

Target of Action

Allopurinol riboside is a nucleoside analogue of allopurinol . The primary target of allopurinol riboside is the enzyme purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . Allopurinol riboside competitively inhibits the action of PNP .

Mode of Action

Allopurinol riboside works by inhibiting the action of PNP on inosine . This inhibition disrupts the normal function of PNP, which is to convert inosine into hypoxanthine, a key step in purine metabolism .

Biochemical Pathways

The inhibition of PNP by allopurinol riboside affects the purine salvage pathway, a biochemical pathway that recycles purines from degraded DNA to synthesize new DNA and RNA molecules . By inhibiting PNP, allopurinol riboside prevents the conversion of inosine to hypoxanthine, disrupting the purine salvage pathway and affecting the synthesis of new DNA and RNA .

Pharmacokinetics

It is known that allopurinol, the parent compound of allopurinol riboside, is rapidly and extensively metabolized in the liver to oxypurinol . A minor fraction of allopurinol undergoes conjugation into allopurinol riboside .

Result of Action

The inhibition of PNP by allopurinol riboside and the subsequent disruption of the purine salvage pathway can lead to a decrease in the synthesis of new DNA and RNA molecules . This can potentially affect cell growth and proliferation. In the context of diseases like gout, the inhibition of purine metabolism can help reduce the production of uric acid, thereby reducing symptoms .

Action Environment

The action, efficacy, and stability of allopurinol riboside can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and action of allopurinol riboside . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action .

生化分析

Cellular Effects

Allopurinol riboside has been shown to have effects on various types of cells and cellular processes. For instance, allopurinol, the parent compound of allopurinol riboside, has been found to disrupt ATP production and energy distribution through influences on the creatine kinase circuit. This suggests that allopurinol riboside may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of allopurinol riboside involves its interactions with biomolecules and its effects on enzyme activity and gene expression. As an inhibitor of OMP decarboxylase, allopurinol riboside exerts its effects at the molecular level. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage. This could suggest similar mechanisms for allopurinol riboside.

Metabolic Pathways

Allopurinol riboside is involved in the purine metabolic pathway. Allopurinol, its parent compound, inhibits the degradation of hypoxanthine by xanthine oxidase, but also inhibits purine salvage. This suggests that allopurinol riboside may also be involved in similar metabolic pathways.

Subcellular Localization

Studies on allopurinol, its parent compound, have shown that it can disrupt ATP production and energy distribution through influences on the creatine kinase circuit, suggesting that allopurinol riboside may also have effects on subcellular localization.

生物活性

Allopurinol riboside, a significant metabolite of allopurinol, has garnered attention due to its potential biological activities and therapeutic implications. This article will delve into the pharmacokinetics, mechanisms of action, and clinical findings associated with allopurinol riboside, supported by data tables and relevant case studies.

Overview of Allopurinol Riboside

Allopurinol riboside is formed from allopurinol through the action of purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in vivo. It is considered a nucleoside analog that may exhibit various biological effects, particularly in metabolic pathways involving purines.

Pharmacokinetics

The pharmacokinetic profile of allopurinol riboside has been studied extensively. Key findings include:

  • Absorption and Elimination : After oral administration, allopurinol riboside peaks in plasma approximately 1.6 hours post-dose, with an elimination half-life of about 3 hours .
  • Dose-Response Relationship : In clinical studies, plasma levels did not increase proportionally with higher doses, suggesting incomplete absorption or metabolism by enteric flora .

Table 1: Pharmacokinetic Parameters of Allopurinol Riboside

ParameterValue
Peak Plasma Time1.6 hours
Elimination Half-Life3 hours
Maximum ConcentrationVaries with dosage

Neuroprotective Effects

Research indicates that allopurinol riboside may have neuroprotective properties. In a study involving neonatal rats subjected to hypoxic-ischemic injury, treatment with allopurinol resulted in reduced brain damage when administered shortly after the insult . Notably, while allopurinol showed protective effects, the specific contribution of allopurinol riboside remains less clear.

Metabolic Effects

Allopurinol riboside has been shown to influence purine metabolism significantly:

  • Energy Metabolism : It modulates energy metabolism in intestinal epithelial cells and affects creatine concentrations both intracellularly and extracellularly .
  • Impact on Colitis : In models of acute colitis, allopurinol riboside sensitizes the epithelium to metabolic insults, indicating potential roles in inflammatory conditions .

Clinical Studies

A randomized controlled trial evaluated the safety and efficacy of allopurinol riboside as an antiparasitic agent. The study involved 32 healthy male volunteers receiving multiple doses without significant toxicity noted. However, unexpected low plasma levels were observed compared to preclinical studies .

Case Study Insights

In chronic heart failure patients, administration of allopurinol (not specifically riboside) improved endothelial function and reduced oxidative stress markers . This suggests that while allopurinol riboside's direct effects are still being elucidated, its parent compound may confer cardiovascular benefits that could be relevant to its metabolites.

Allopurinol riboside's mechanisms are thought to involve:

  • Antioxidant Activity : At certain concentrations, it may exert antioxidant effects that contribute to cellular protection against oxidative stress.
  • Inhibition of Enzymatic Activity : Similar to allopurinol, it may inhibit enzymes involved in purine metabolism, thereby influencing uric acid levels and related pathways .

Summary and Future Directions

Allopurinol riboside represents a fascinating area of research due to its potential biological activities and therapeutic applications. While current studies highlight its role in purine metabolism and possible neuroprotective effects, further research is essential to fully understand its mechanisms and clinical relevance.

Future investigations should focus on:

  • Longitudinal Studies : Assessing the long-term effects of allopurinol riboside on various metabolic disorders.
  • Comparative Studies : Evaluating its efficacy against other nucleoside analogs in treating conditions like gout or chronic inflammatory diseases.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its actions.

科学研究应用

Antiparasitic Agent

Allopurinol riboside has shown promise as an experimental agent for treating leishmaniasis and American trypanosomiasis. In studies, it was observed that probenecid could enhance the pharmacokinetics of allopurinol riboside by reducing renal clearance and increasing plasma levels, which could potentially improve therapeutic outcomes in these parasitic infections .

Metabolism and Pharmacokinetics

Research indicates that after oral administration, allopurinol riboside has a peak plasma concentration at approximately 1.6 hours with a half-life of about 3 hours. However, studies have shown that plasma levels can be unexpectedly low due to incomplete absorption and rapid renal clearance . This highlights the need for further investigation into optimizing dosing strategies to achieve effective therapeutic concentrations.

Table 1: Summary of Clinical Studies Involving Allopurinol Riboside

Study ReferencePopulationInterventionOutcomes
Healthy VolunteersProbenecid + Allopurinol RibosideIncreased plasma levels; reduced renal clearance
Patients with Chronic Kidney DiseaseAllopurinol Riboside AdministrationDecreased uric acid levels; potential slowing of kidney disease progression
Pediatric PatientMetabolism StudyIndirect formation of allopurinol riboside via allopurinol-1-ribotide

Implications in Chronic Kidney Disease

Allopurinol riboside's role in managing chronic kidney disease has been explored through clinical trials. Evidence suggests that it may help lower uric acid levels, which is crucial for patients with chronic kidney disease as hyperuricemia can exacerbate renal impairment . A study indicated that patients receiving allopurinol showed a trend towards improved kidney function over time, particularly in those with mild glomerular filtration rate impairment.

Metabolic Effects and Cellular Impact

Recent studies have examined how allopurinol riboside affects cellular metabolism, particularly in the context of inflammatory bowel disease. Research indicates that treatment with allopurinol can disrupt purine metabolism, leading to decreased ATP production and impaired wound healing capacity in intestinal epithelial cells during colitis . This suggests that while allopurinol riboside may have therapeutic benefits, it also poses risks that need careful consideration.

准备方法

Purine Nucleoside Phosphorylase (PNP)-Mediated Synthesis

Purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorylation of purine nucleosides, playing a critical role in the salvage pathway of purine metabolism. Early studies demonstrated that PNP directly synthesizes allopurinol riboside from allopurinol and ribose-1-phosphate in vivo. However, challenges arise due to PNP’s preference for catalyzing nucleoside breakdown rather than synthesis under physiological conditions. In a landmark study involving a PNP-deficient patient, approximately 40% of urinary allopurinol metabolites were identified as allopurinol-1-riboside, suggesting alternative pathways.

Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT)-Dependent Pathway

Hypoxanthine guanine phosphoribosyltransferase (HGPRT) facilitates the indirect formation of allopurinol riboside via allopurinol-1-ribotide. This two-step process involves:

  • Ribotide Formation : HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to allopurinol, yielding allopurinol-1-ribotide.

  • Dephosphorylation : A phosphatase subsequently removes the phosphate group, producing allopurinol riboside. This pathway is particularly significant in PNP-deficient systems, where HGPRT compensates for the lack of direct ribosylation.

Table 1: Comparative Enzymatic Pathways for Allopurinol Riboside Synthesis

ParameterPNP-Mediated SynthesisHGPRT-Dependent Synthesis
SubstrateAllopurinol + Ribose-1-phosphateAllopurinol + PRPP
Key EnzymePurine nucleoside phosphorylaseHypoxanthine guanine phosphoribosyltransferase
Cofactor RequirementNoneMg²⁺
Primary MetaboliteAllopurinol ribosideAllopurinol-1-ribotide
Secondary StepN/APhosphatase-mediated dephosphorylation
Yield in PNP Deficiency<10%~40%

Chemical Synthesis and Optimization

Ribosylation of Allopurinol

Chemical ribosylation involves the reaction of allopurinol with activated ribose derivatives. For instance, the use of ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of Lewis acids like trimethylsilyl triflate facilitates glycosidic bond formation. This method achieves moderate yields (~50–60%) but requires stringent anhydrous conditions and purification via column chromatography.

Solid-Phase Synthesis

Recent advances explore solid-phase synthesis to improve scalability. Immobilized ribose derivatives on resin beads react with allopurinol under microwave-assisted conditions, reducing reaction times from hours to minutes. Post-synthesis cleavage from the resin yields crude allopurinol riboside, which is further purified using reversed-phase HPLC.

Extraction and Purification Techniques

Methanol-Based Extraction

Post-synthesis, allopurinol riboside is extracted using 80% methanol in a multi-step process:

  • Homogenization : Tissue or cell pellets are homogenized in 500 μL of 80% methanol.

  • Centrifugation : Samples are centrifuged at 14,000 × g for 10 minutes at 4°C to pellet insoluble debris.

  • Repeat Extraction : The supernatant is collected, and the pellet is resuspended in fresh methanol twice to maximize yield.

  • Drying : Combined supernatants are dried using a vacuum centrifuge (e.g., Eppendorf Vacufuge) at room temperature for ~4 hours.

Table 2: Methanol Extraction Parameters

StepConditions
Solvent Composition80% methanol in water
Centrifugation Speed14,000 × g
Temperature4°C
Drying Time4 hours
Final Resuspension300–500 μL HPLC mobile phase A or water

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purifying and quantifying allopurinol riboside. A validated method employs:

  • Column : C18 reversed-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Gradient of 5 mM tetrabutylammonium bisulfate (pH 6.25) and acetonitrile.

  • Flow Rate : 1 mL/min

  • Detection : UV absorption at 210, 254, and 280 nm.

Table 3: HPLC Gradient Profile for Allopurinol Riboside Purification

Time (min)% Mobile Phase A% Mobile Phase B
01000
71000
10973
18973
458515
605050
805050
901000
1351000

Analytical Validation and Quality Control

Spectroscopic Identification

Allopurinol riboside is characterized using UV-Vis spectroscopy, showing λ<sub>max</sub> at 254 nm due to the conjugated pyrazolopyrimidine ring. Nuclear magnetic resonance (NMR) confirms the β-D-ribofuranosyl configuration, with distinctive anomeric proton signals at δ 5.90 ppm (J = 6.5 Hz).

Mass Spectrometry (MS)

High-resolution MS (HRMS) in positive ion mode reveals a molecular ion peak at m/z 269.0885 ([M+H]<sup>+</sup>, calculated for C<sub>10</sub>H<sub>13</sub>N<sub>4</sub>O<sub>5</sub>: 269.0884). Fragmentation patterns include loss of the ribose moiety (m/z 137.0462) .

常见问题

Q. What is the mechanism of action of allopurinol riboside against protozoan parasites, and how can researchers experimentally validate its target enzymes?

Allopurinol riboside inhibits protozoan parasites by exploiting their reliance on purine salvage pathways. It is phosphorylated by parasite-specific enzymes like purine nucleoside phosphotransferase to form toxic nucleotide analogues, which disrupt RNA/DNA synthesis . To validate this, researchers can:

  • Enzyme assays : Measure competitive inhibition constants (e.g., Ki = 277 μM for purine nucleoside phosphorylase inhibition using inosine as a substrate) .
  • Metabolite profiling : Use LC-MS to detect nucleotide analogues in parasite lysates after exposure to allopurinol riboside .
  • Genetic knockdown : Silence purine salvage enzymes (e.g., via CRISPR/Cas9) to confirm reduced drug efficacy .

Q. How should researchers design in vitro experiments to evaluate allopurinol riboside’s efficacy against Trypanosoma cruzi or Leishmania strains?

  • Strain selection : Include both drug-sensitive (e.g., T. cruzi CL Brener) and resistant strains (e.g., those cultured in purine-defined media) to assess cross-resistance .
  • Dose-response curves : Use serial dilutions (e.g., 1–100 μM) with 72-hour incubation to determine IC50 values .
  • Control groups : Compare with allopurinol and other nucleoside analogues (e.g., formycin B) to benchmark potency .

Q. What synthetic challenges are associated with allopurinol riboside, and how can regioselectivity be addressed during nucleoside synthesis?

Synthesis requires precise regioselective ribosylation at the N1-position of the pyrazolopyrimidine core. Key strategies include:

  • Protecting groups : Use acetyl or benzoyl derivatives to direct ribose attachment .
  • One-pot reactions : Optimize conditions for triple-ring closure to minimize side products .
  • Stereochemical validation : Confirm β-D-ribofuranosyl configuration via NMR or X-ray crystallography .

Advanced Research Questions

Q. How can pharmacokinetic limitations of allopurinol riboside (e.g., rapid renal clearance) be mitigated in preclinical models?

  • Co-administration with probenecid : Probenecid inhibits renal organic anion transporters, reducing allopurinol riboside clearance by 50% and extending plasma half-life .
  • Formulation optimization : Develop liposomal or nanoparticle carriers to enhance oral bioavailability .
  • Metabolic profiling : Track major metabolites (e.g., oxypurines) in plasma and urine using HPLC to identify degradation pathways .

Q. What evidence supports the use of allopurinol riboside in combination therapies for leishmaniasis or Chagas disease?

  • Synergistic effects : Allopurinol riboside enhances the efficacy of meglumine antimoniate in visceral leishmaniasis by 3–5-fold in murine models .
  • Mechanistic complementarity : Combine with mitochondrial-targeting agents (e.g., miltefosine) to disrupt energy metabolism and nucleic acid synthesis simultaneously .
  • Resistance mitigation : Use drug cycling with allopurinol riboside and thiopurinol to delay parasite adaptation .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of allopurinol riboside?

  • Host metabolism studies : Compare drug activation in parasite vs. host cells (e.g., human macrophages) to identify host-mediated inactivation .
  • Tissue penetration assays : Measure drug concentrations in target organs (e.g., spleen, liver) via mass spectrometry to correlate with efficacy .
  • Immune modulation : Assess whether immunostimulatory effects (e.g., cytokine induction) contribute to in vivo outcomes .

Q. What methodologies are recommended for assessing cytotoxicity and selectivity of allopurinol riboside derivatives?

  • MTT assays : Test derivatives on mammalian lymphocytes (IC50 ~0.46 μM for allopurinol as a control) and compare with parasite IC50 to calculate selectivity indices .
  • Genotoxicity screens : Use comet assays or γH2AX staining to detect DNA damage in host cells .
  • Metabolic flux analysis : Compare impacts on host vs. parasite purine pathways using <sup>13</sup>C-labeled glucose .

Q. What molecular mechanisms underlie resistance to allopurinol riboside in protozoan parasites?

  • Enzyme mutations : Sequence purine nucleoside phosphorylase genes in resistant strains to identify mutations (e.g., active-site alterations) .
  • Efflux pumps : Quantify ATP-binding cassette (ABC) transporter expression via qPCR in drug-exposed parasites .
  • Salvage pathway redundancy : Cultivate parasites in media supplemented with alternative purines (e.g., hypoxanthine) to bypass drug-targeted pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。